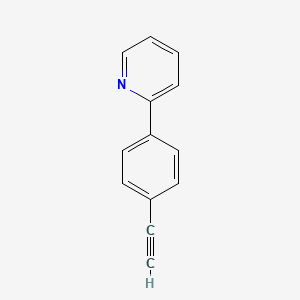

2-(4-Ethynylphenyl)pyridine

Description

2-(4-Ethynylphenyl)pyridine is an aromatic heterocyclic compound featuring a pyridine ring linked to a phenyl group bearing an ethynyl substituent at the para position. Its molecular formula is C₁₃H₉N, with a molecular weight of 179.22 g/mol (CID: 86084841) . The structure is characterized by a rigid, linear geometry due to the ethynyl group (–C≡C–), which enhances conjugation between the pyridine and phenyl moieties. This conjugation contributes to unique electronic properties, making it valuable in materials science, particularly in coordination polymers and optoelectronic applications .

Key spectral data include:

- SMILES:

C#CC1=CC=C(C=C1)C2=CC=CC=N2 - InChIKey: ZBCIJCCTSYYNKM-UHFFFAOYSA-N . The ethynyl group enables reactivity in cross-coupling reactions, such as Sonogashira coupling, facilitating its use in synthesizing extended π-conjugated systems .

Properties

IUPAC Name |

2-(4-ethynylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCIJCCTSYYNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)pyridine typically involves coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of 4-bromopyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethynylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

Common Reagents and Conditions:

Oxidation: Peracids are commonly used for oxidation reactions.

Substitution: Typical electrophiles and catalysts used in substitution reactions include halogens and Lewis acids.

Major Products:

Oxidation: Pyridine N-oxides.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Ethynylphenyl)pyridine has several applications in scientific research:

Materials Science: It is used in the synthesis of organic semiconductors and other materials with unique electronic properties.

Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules and potential pharmaceuticals.

Chemical Sensors: It is used in the development of fluorescent chemosensors for detecting metal ions.

Mechanism of Action

The exact mechanism of action of 2-(4-Ethynylphenyl)pyridine in various applications depends on its interaction with specific molecular targets. For instance, in chemical sensors, the compound interacts with metal ions through coordination bonds, leading to changes in its electronic properties and fluorescence. Further research is needed to fully elucidate the mechanisms involved in its biological activities.

Comparison with Similar Compounds

4-[(4-Ethynylphenyl)ethynyl]pyridine

- Molecular Formula : C₁₅H₉N

- Molecular Weight : 203.24 g/mol .

This compound differs by an additional ethynyl group, creating a longer conjugated backbone. The extended structure increases planarity and electron delocalization, enhancing conductivity in organic semiconductors compared to 2-(4-Ethynylphenyl)pyridine .

4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine

- Molecular Formula : C₂₃H₁₅N₃

- Molecular Weight : 333.39 g/mol .

The terpyridine moiety introduces multiple nitrogen coordination sites, enabling metal complexation for catalytic or luminescent materials. In contrast, this compound lacks such chelating ability, limiting its utility in coordination chemistry .

Substituent Effects on Physicochemical Properties

Table 1: Impact of Substituents on Pyridine Derivatives

- Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance electrophilicity, improving reactivity in nucleophilic substitutions. For example, Q1 (nitro and chloro substituents) shows strong antimicrobial activity due to increased membrane permeability .

- Electron-Donating Groups (e.g., –OCH₃, –CH₃) : Improve solubility and thermal stability. Q12’s methoxy group reduces aggregation in hydrophobic environments, beneficial for drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.